A Technical Guide to 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine: Synthesis, Properties, and Applications
A Technical Guide to 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine, a significant tridentate N,N,N-pincer ligand in the field of coordination chemistry and catalysis. Synthesized through a straightforward condensation reaction, this compound serves as a versatile scaffold for creating transition metal complexes. This document details its fundamental physicochemical and structural properties, provides a validated synthesis protocol and characterization data, explores its coordination behavior, and highlights its primary applications, particularly as a ligand in catalysts for olefin polymerization. The guide is intended for researchers and scientists in inorganic chemistry, organometallic chemistry, and materials science.
Core Properties and Structural Analysis
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine, often referred to in the literature as a bis(imino)pyridine ligand, is a C2-symmetric molecule renowned for its ability to form stable complexes with a variety of metal centers. Its importance stems from the facile tunability of its steric and electronic properties by modifying the aniline precursor, which in turn allows for fine control over the catalytic activity of its metal complexes.
Physicochemical Characteristics
The fundamental properties of the compound are summarized below. Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Reference |
| IUPAC Name | N-(2-methylphenyl)-N-((E)-1-{6-[(1E)-N-(2-methylphenyl)ethanimidoyl]-2-pyridinyl}ethylidene)amine | [1] |
| Synonym | N,N'-(2,6-Pyridinediyldiethylidyne)bis[2-methylbenzenamine | [2] |
| CAS Number | 210537-32-9 | [1][2][3] |
| Molecular Formula | C₂₃H₂₃N₃ | [1][4][5][6] |
| Molecular Weight | 341.45 g/mol | [2][6] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][7] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen), protected from light. | [1][2] |
Molecular and Crystal Structure
Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule.[6] The compound crystallizes in a monoclinic system with the P2/n space group.[6]
Key structural features include:
-
Imine Configuration : Both of the carbon-nitrogen imine bonds adopt an E (trans) configuration.[4][6]
-
Planarity : The central pyridine ring and the two imine groups are largely coplanar, which is typical for this class of ligands and facilitates the tridentate coordination to a metal center.[6]
-
Dihedral Angles : The two terminal 2-methylphenyl rings are significantly twisted out of the plane of the pyridine ring. The reported dihedral angles are 89.68° and 53.62°.[4][6] This steric bulk is a critical feature, as it creates a well-defined coordination pocket around the metal center, influencing substrate access and the selectivity of catalytic reactions.
The crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P2/n | [6] |
| a (Å) | 12.966 (3) | [6] |
| b (Å) | 11.304 (2) | [6] |
| c (Å) | 14.767 (3) | [6] |
| β (˚) | 115.62 (3) | [6] |
| Volume (ų) | 1951.6 (8) | [6] |
| Z | 4 | [6] |
Synthesis and Characterization
The synthesis of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is achieved via a well-established Schiff base condensation reaction. This method is efficient and generally high-yielding.
Experimental Protocol: Synthesis
This protocol describes the condensation reaction between 2,6-diacetylpyridine and 2-methylaniline.
Materials:
-
2,6-Diacetylpyridine
-
2-Methylaniline (o-toluidine)
-
Absolute Methanol
-
Formic Acid (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-diacetylpyridine (1.0 eq) in absolute methanol.
-
Addition of Aniline: To this solution, add 2-methylaniline (2.1 eq). A slight excess of the aniline is used to ensure the complete conversion of the diketone.
-
Catalysis: Add a few drops of formic acid to the mixture.
-
Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the diacetylpyridine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of the 2-methylaniline. This accelerates the formation of the hemiaminal intermediate, which then dehydrates to form the C=N imine bond.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the mixture to room temperature and then place it in an ice bath to induce crystallization. The resulting solid product can be collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials and impurities. Dry the product under vacuum. A yield of approximately 85% can be expected.[6]
-
Recrystallization (Optional): For obtaining high-purity, single-crystal-quality material, the crude product can be recrystallized by slow evaporation from a methanol solution.[6]
Visualization of Synthesis Workflow
The following diagram illustrates the synthetic pathway from reactants to the final product.
Caption: Synthetic workflow for 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and phenyl rings, typically in the range of δ 7.0-8.5 ppm. The methyl protons on the imine groups will appear as a sharp singlet around δ 2.1-2.5 ppm, and the methyl protons on the phenyl rings will also produce a singlet in a similar upfield region.
-
¹³C NMR: The carbon NMR spectrum will feature characteristic signals for the imine carbons (C=N) in the highly deshielded region of δ 160-170 ppm. Aromatic carbons will resonate between δ 120-150 ppm, while the methyl carbons will appear in the upfield region (δ 15-25 ppm).
-
IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. A strong absorption band in the range of 1630-1650 cm⁻¹ is indicative of the C=N imine stretching vibration. The absence of a strong C=O stretch (around 1700 cm⁻¹) from the 2,6-diacetylpyridine starting material confirms the completion of the reaction.
Coordination Chemistry and Applications
The primary utility of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine lies in its function as a robust tridentate ligand for transition metals. The three nitrogen atoms (one pyridinic, two iminic) chelate to a metal center, forming two stable five-membered rings.
This ligand framework has been instrumental in the development of late transition metal catalysts, particularly for olefin polymerization.
-
Iron and Cobalt Catalysts: Iron (II) and Cobalt (II) complexes of this and structurally similar bis(imino)pyridine ligands are highly active catalysts for the polymerization and oligomerization of ethylene.[8][9] The steric bulk provided by the 2-methylphenyl groups influences the rate of chain transfer relative to propagation, thereby controlling the molecular weight and branching of the resulting polyethylene.
-
Chromium Catalysts: Chromium complexes are effective for the selective oligomerization of ethylene, producing linear alpha-olefins which are valuable chemical feedstocks.[7]
-
Rhodium Catalysts: Rhodium complexes featuring this ligand have been shown to generate nanoparticles that effectively catalyze dehalogenation and hydrogenation reactions of aromatic compounds.[7]
-
Other Applications: The ligand has also been used to create coordination complexes for other catalytic transformations, such as the synthesis of propylene carbonate from CO₂ and epoxides, highlighting its potential role in carbon capture and utilization technologies.[10] Furthermore, the photophysical properties of its complexes have been investigated for potential applications in luminescent materials and sensors.[6][11]
Safety and Handling
As a laboratory chemical, 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine must be handled with appropriate care.
-
Hazard Identification: The compound is classified as hazardous. According to supplier safety data, it may be associated with the following hazards:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[12][13]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[12][13]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
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- SAFETY DATA SHEET for 2-Ethylpyridine. (n.d.).
- 2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE Safety Data Sheet. (2025). ChemicalBook.
- 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine. (n.d.). Sigma-Aldrich.
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- Fan, R.-Q., Ding, X.-D., Zhou, G.-P., & Yang, Y.-L. (2009). 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, E65, o1480.
- Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. (n.d.). MDPI.
- New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. (2018). Molecules, 23(9), 2304.
- 1H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d6. (n.d.). ResearchGate.
- 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine. (n.d.). ChemScene.
- 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE. (n.d.). ChemicalBook.
- 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine. (n.d.). Santa Cruz Biotechnology.
- 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine, 98%. (n.d.). Strem.
- 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine, 98%. (n.d.). J&K Scientific.
- 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine. (2008). Acta Crystallographica Section E: Crystallographic Communications, E64, o2368.
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